Decahydroisoquinolin-6-ol
Overview
Description
Decahydroisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotection and Neuropharmacology
Decahydroisoquinolines, including decahydroisoquinolin-6-ol derivatives, have been extensively studied for their neuroprotective effects and neuropharmacological applications. These compounds act as antagonists at various glutamate receptors, such as N-methyl-D-aspartate (NMDA) and AMPA receptors, which play a crucial role in excitotoxicity and neurodegenerative disorders. For instance, certain decahydroisoquinoline derivatives have demonstrated potency as AMPA receptor antagonists with systemic activity, offering potential therapeutic benefits in conditions like cerebral ischemia and neurodegenerative diseases (Ornstein et al., 1996); (O'Neill et al., 1998).
Development of Novel Therapeutics
Decahydroisoquinoline scaffolds have been used in the development of novel therapeutic agents. For example, derivatives of decahydroisoquinoline have shown potential as somatostatin receptor antagonists, useful in treating various conditions related to hormone regulation (Bänziger et al., 2003). Additionally, these compounds have been investigated for their antifungal properties, targeting ergosterol biosynthesis, a crucial component in fungal cell membranes (Krauss et al., 2014).
Potential in Antiviral Research
Decahydroisoquinolines have shown promise in antiviral research, particularly in the context of severe acute respiratory syndrome (SARS). A study on the decahydroisoquinolin scaffold demonstrated its effectiveness as an inhibitor for the SARS chymotrypsin-like protease (3CLpro), an essential enzyme in the viral life cycle, suggesting potential applications in SARS-related antiviral therapies (Shimamoto et al., 2014).
Application in Analgesic Development
Some derivatives of this compound have been explored for their analgesic properties. These compounds have been tested for their effectiveness in pain models, showing potential as oral analgesics by targeting specific receptors, such as GluK1 antagonists (Martínez-Pérez et al., 2013).
Glass-Forming Properties in Material Science
In the field of material science, decahydroisoquinoline (DHIQ) has been studied for its glass-forming properties. Research on its pressure–volume–temperature (PVT) characteristics provides insights into its application as a fragile glass-former, which could have implications in materials engineering and design (Casalini et al., 2006).
Mechanism of Action
Target of Action
The specific targets of Decahydroisoquinolin-6-ol are currently unknown. It belongs to the class of organic compounds known as isoquinolines and derivatives . These compounds are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Biochemical Pathways
Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
Its molecular weight is 155.24, and it has a density of 1.0±0.1 g/cm3 . The compound has a boiling point of 264.5±40.0 °C at 760 mmHg . These physical and chemical properties may influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWQGDFFZCQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482985 | |
Record name | 6-Isoquinolinol, decahydro- (5CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-44-4 | |
Record name | 6-Isoquinolinol, decahydro- (5CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | decahydroisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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